2-(N,N-Dimethylamino)-4-nitrophenyl phosphate triethylamine salt (CAS 55428-52-9), also abbreviated as DNP-PA or DEA-DNP, is a biochemical commonly used in proteomics research. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, cell, or tissue . DNP-PA plays a crucial role in enzyme-linked immunosorbent assays (ELISA) for protein detection and quantification [, ].
ELISA is an immunological technique that utilizes antibodies and enzymes to detect and measure the presence of a specific protein in a sample. DNP-PA serves as a substrate for phosphatases , a class of enzymes that remove phosphate groups from molecules []. In a DNP-PA-based ELISA, the target protein is first captured by an antibody immobilized on a solid surface. Then, a phosphatase linked to another antibody specific for the target protein is introduced. If the target protein is present, the linked phosphatase cleaves the phosphate group from DNP-PA, generating a colored product. The amount of colored product is directly proportional to the amount of the target protein in the sample, allowing for its quantification [, ].
Here are some specific applications of DNP-PA in proteomics research:
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt, with the chemical formula C14H26N3O6P and CAS number 55428-52-9, is a compound characterized by its yellow solid form. It is primarily used in biochemical research, particularly in proteomics. The molecular weight of this compound is approximately 363.35 g/mol. This compound features a nitrophenyl group, which is significant for its reactivity and biological interactions, and it is soluble in organic solvents like chloroform .
This compound exhibits notable biological activity, particularly in proteomics research. It serves as a substrate for protein kinases, enabling the study of phosphorylation events in proteins. The presence of the nitrophenyl group enhances its ability to undergo nucleophilic attack, making it effective in biochemical assays that require the transfer of phosphate groups . Additionally, its structure allows it to interact with various biological molecules, potentially influencing enzyme activity and cellular processes.
The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt involves several steps:
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is widely used in:
Interaction studies have shown that 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt can effectively interact with various proteins and enzymes involved in signal transduction pathways. Its ability to mimic natural substrates allows researchers to study competitive inhibition and substrate specificity in kinase assays. Additionally, its interactions can provide insights into the molecular mechanisms underlying cellular signaling processes .
Several compounds share structural similarities with 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Nitrophenyl Phosphate | 115-30-6 | Simpler structure; lacks dimethylamino group |
2-Amino-4-nitrophenyl Phosphate | 1346603-65-3 | Contains amino group; different reactivity |
2-(Dimethylamino)-4-nitrophenyl Phosphate | 55428-52-9 | Similar structure but lacks triethylamine salt |
The unique aspect of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt lies in its triethylamine salt formation, enhancing solubility and stability compared to its counterparts. This feature makes it particularly suitable for biochemical applications where solubility in organic solvents is essential .